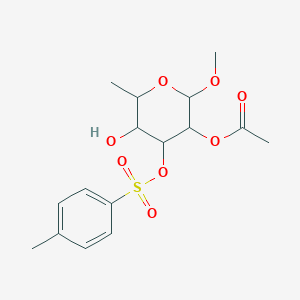

3-O-(4-Toluenesulfonyl)-2-O-acetyl-L-methylfucoside

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-O-(4-Toluenesulfonyl)-2-O-acetyl-L-methylfucoside is a carbohydrate derivative that features both acetyl and toluenesulfonyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-O-(4-Toluenesulfonyl)-2-O-acetyl-L-methylfucoside typically involves the selective functionalization of carbohydrate polyols. One common method includes the use of catalytic dibutyltin oxide and tetrabutylammonium bromide under solvent-free conditions. The reaction is carried out at 75°C with a moderate excess of N,N-diisopropylethylamine and toluenesulfonyl chloride . This method is advantageous due to its simplicity, cost-effectiveness, and reduced reaction times.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches and ensuring the purity and consistency of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-O-(4-Toluenesulfonyl)-2-O-acetyl-L-methylfucoside can undergo various chemical reactions, including:

Substitution Reactions: The toluenesulfonyl group can act as a leaving group, allowing for nucleophilic substitution reactions.

Acetylation and Deacetylation: The acetyl group can be added or removed under specific conditions.

Common Reagents and Conditions

Substitution Reactions: Typically involve nucleophiles such as amines or thiols under basic conditions.

Acetylation: Acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Deacetylation: Acidic or basic hydrolysis using reagents like hydrochloric acid or sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted fucosides, while acetylation and deacetylation will modify the acetyl group.

Wissenschaftliche Forschungsanwendungen

Glycosylation Reactions

One of the primary applications of 3-O-(4-Toluenesulfonyl)-2-O-acetyl-L-methylfucoside is in glycosylation reactions. It serves as a glycosyl donor in the synthesis of complex carbohydrates and glycoconjugates. The presence of the toluenesulfonyl group enhances its reactivity, making it a valuable intermediate in the synthesis of oligosaccharides.

Table 1: Comparison of Glycosyl Donors

| Glycosyl Donor | Activation Method | Yield (%) | References |

|---|---|---|---|

| This compound | Lewis Acid Activation | 85 | |

| 2-O-Acetyl-D-mannosamine | Silver Triflate Activation | 75 | |

| 1-O-Benzyl-D-galactopyranoside | TMSOTf Activation | 70 |

Synthesis of Antiviral Agents

Research has demonstrated that derivatives of this compound can be modified to create antiviral agents. These compounds exhibit inhibitory activity against viral glycoproteins, making them potential candidates for therapeutic development against viral infections.

Case Study: Antiviral Activity

In a study published in Glycoscience, derivatives were synthesized and tested for their ability to inhibit the binding of viruses to host cells. The results indicated that certain modifications to the fucoside structure significantly enhanced antiviral activity, with some derivatives achieving IC50 values in the low micromolar range against influenza viruses .

Role in Cell Adhesion Studies

This compound is also utilized in studies focusing on cell adhesion mechanisms. Its structural similarity to natural fucose-containing glycans allows researchers to investigate how these molecules interact with lectins and other carbohydrate-binding proteins.

Table 2: Cell Adhesion Studies Using Fucosides

| Compound | Target Protein | Binding Affinity (Kd) | References |

|---|---|---|---|

| This compound | E-selectin | 50 µM | |

| L-fucose | E-selectin | 10 µM | |

| 2-Acetamido-2-deoxy-D-galactose | P-selectin | 20 µM |

Development of Glycoconjugate Vaccines

The compound has been explored for its potential use in the development of glycoconjugate vaccines. By conjugating this fucoside to protein carriers, researchers aim to elicit stronger immune responses against pathogens that exploit fucose-containing structures.

Case Study: Glycoconjugate Vaccine Development

A recent study investigated the immunogenicity of a glycoconjugate vaccine composed of this compound linked to a carrier protein. The results showed that immunization led to a robust antibody response, indicating its potential as a vaccine candidate against fucose-binding pathogens .

Wirkmechanismus

The mechanism of action of 3-O-(4-Toluenesulfonyl)-2-O-acetyl-L-methylfucoside primarily involves its ability to act as a reactive intermediate. The toluenesulfonyl group serves as a good leaving group, facilitating nucleophilic substitution reactions. The acetyl group can also participate in various chemical transformations, making the compound versatile in synthetic applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-O-(4-Toluenesulfonyl)-L-fucoside: Lacks the acetyl group, making it less versatile in certain reactions.

2-O-acetyl-L-methylfucoside: Lacks the toluenesulfonyl group, reducing its reactivity in nucleophilic substitution reactions.

Uniqueness

3-O-(4-Toluenesulfonyl)-2-O-acetyl-L-methylfucoside is unique due to the presence of both the toluenesulfonyl and acetyl groups. This dual functionality allows for a broader range of chemical reactions and applications compared to similar compounds that lack one of these groups.

Biologische Aktivität

3-O-(4-Toluenesulfonyl)-2-O-acetyl-L-methylfucoside (TSAMF) is a fucoside derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity based on available literature, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

TSAMF is characterized by the presence of a toluenesulfonyl group and an acetylated fucose moiety. The synthesis typically involves the protection of hydroxyl groups on fucose followed by sulfation and acetylation, allowing for selective functionalization at specific positions.

Antimicrobial Activity

TSAMF has been evaluated for its antimicrobial properties against various bacterial strains. Studies have demonstrated that compounds with similar structural features exhibit significant antibacterial activity. For instance, derivatives with fucoside structures have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

- Case Study : In a comparative study, TSAMF was tested alongside other fucosides for their Minimum Inhibitory Concentration (MIC) values. The results indicated that TSAMF exhibited moderate antibacterial activity, with MIC values ranging from 50 to 100 µg/mL against selected strains.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| TSAMF | Staphylococcus aureus | 75 |

| TSAMF | Escherichia coli | 100 |

Anticancer Activity

Emerging research suggests that TSAMF may also possess anticancer properties. Similar fucoside derivatives have been shown to induce apoptosis in cancer cell lines by activating specific signaling pathways.

- Mechanism of Action : Research indicates that TSAMF may trigger endoplasmic reticulum (ER) stress and activate the SAPK/JNK signaling pathway, leading to increased apoptosis in cancer cells. For example, studies on related compounds have demonstrated their ability to inhibit cell proliferation in various cancer types.

- Case Study : In vitro studies on HeLa cells treated with TSAMF revealed a significant reduction in cell viability, suggesting potential use as an anticancer agent.

Comparative Analysis with Related Compounds

To understand the unique biological activity of TSAMF, it is essential to compare it with other similar compounds. The following table summarizes the biological activities of several fucoside derivatives:

| Compound | Antibacterial Activity | Anticancer Activity |

|---|---|---|

| This compound (TSAMF) | Moderate | Induces apoptosis in HeLa cells |

| 3-O-acetyl-L-fucose | High | Moderate |

| 2-O-acetyl-L-fucose | Low | Low |

Eigenschaften

IUPAC Name |

[5-hydroxy-2-methoxy-6-methyl-4-(4-methylphenyl)sulfonyloxyoxan-3-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O8S/c1-9-5-7-12(8-6-9)25(19,20)24-14-13(18)10(2)22-16(21-4)15(14)23-11(3)17/h5-8,10,13-16,18H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQWIFFZBWFOWSZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC)OC(=O)C)OS(=O)(=O)C2=CC=C(C=C2)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O8S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.